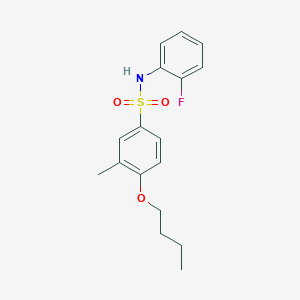![molecular formula C16H24N2O3S B273283 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific enzyme being inhibited. In general, this compound has been shown to affect processes such as cell signaling, protein degradation, and DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on specific biological processes. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research involving 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater precision. Another area of research involves the use of this compound in drug discovery, as it has the potential to serve as a lead compound for the development of new drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on different biological processes.
Synthesemethoden
The synthesis of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 1-piperidinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been used as a tool in studies related to proteases, kinases, and phosphatases. This compound has also been used to study the effects of enzyme inhibition on various biological processes.
Eigenschaften
Molekularformel |
C16H24N2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(2,3,4,5-tetramethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O3S/c1-10-9-15(13(4)12(3)11(10)2)22(20,21)18-7-5-14(6-8-18)16(17)19/h9,14H,5-8H2,1-4H3,(H2,17,19) |
InChI-Schlüssel |
JQSHWXFVRLAWKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)





![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


